molecular formula C14H22N4 B1527469 5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine CAS No. 1457516-30-1

5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine

Cat. No.: B1527469
CAS No.: 1457516-30-1
M. Wt: 246.35 g/mol
InChI Key: PXKSMWARGUWVRV-UHFFFAOYSA-N
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Description

5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine is a compound with the molecular formula C14H22N4 and a molecular weight of 246.35 . It has gained significant interest in scientific research and industry due to its unique set of properties and potential applications.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N4/c14-13-4-1-11(9-15-13)10-16-5-7-17(8-6-16)12-2-3-12/h1,4,9,12H,2-3,5-8,10H2,(H2,14,15) .

Scientific Research Applications

Antibacterial and Antifungal Activities

A study by Mohanty et al. (2015) developed a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones using a wide range of heterocyclic models, including piperazine moieties similar to the structure . These compounds demonstrated significant antibacterial activity, with those bearing pyridine or piperazine moieties showing good to excellent antibacterial efficacy. Furthermore, compounds with piperazine moieties exhibited good antifungal activity, highlighting their potential in developing antimicrobial agents (Mohanty, S., Reddy, S. G., Ramadevi, B., & Karmakar, A., 2015).

Vasodilation Properties

Girgis et al. (2008) synthesized new 3-pyridinecarboxylates with potential vasodilation properties, exploring the aromatic nucleophilic substitution reactions of secondary amines, including piperazine, with 2-bromo-3-pyridinecarboxylate derivatives. This research is indicative of the role that piperazine structures, related to the query compound, could play in developing therapeutics with vasodilation properties, potentially beneficial for cardiovascular diseases (Girgis, A. S., Mishriky, N., Farag, A., El-Eraky, W., & Farag, H., 2008).

Anticancer Activity

A different approach was taken by Kumar et al. (2013), who synthesized piperazine-2,6-dione derivatives through the condensation of iminodiacetic acid with various amines, including those similar in structure to the query compound. These derivatives were evaluated for their anticancer activity, demonstrating the potential of such compounds in cancer treatment research. Notably, certain derivatives exhibited good anticancer activity, underscoring the significance of the piperazine ring in medicinal chemistry (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).

Molecular Structure and Complexation Studies

Purkait et al. (2017) explored the synthesis of group 12 metal complexes with ligands incorporating piperazine moieties, similar to the chemical structure . The study provided insights into the structural diversity and potential applications of these complexes in various fields, including materials science and catalysis. The participation of piperazine nitrogen in coordination highlighted the versatility of such compounds in forming complex structures with metal ions (Purkait, S., Aullón, G., Zangrando, E., & Chakraborty, P., 2017).

Properties

IUPAC Name

5-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4/c15-14-4-3-13(9-16-14)11-18-7-5-17(6-8-18)10-12-1-2-12/h3-4,9,12H,1-2,5-8,10-11H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKSMWARGUWVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)CC3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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